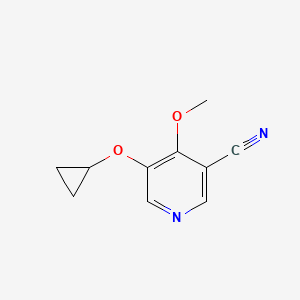

5-Cyclopropoxy-4-methoxynicotinonitrile

Description

5-Cyclopropoxy-4-methoxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a methoxy group at the 4-position, a cyclopropoxy group at the 5-position, and a nitrile moiety at the 3-position. The cyclopropoxy group introduces steric and electronic effects that may enhance metabolic stability compared to bulkier substituents like trimethylsilyl or tert-butyl groups .

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-cyclopropyloxy-4-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10N2O2/c1-13-10-7(4-11)5-12-6-9(10)14-8-2-3-8/h5-6,8H,2-3H2,1H3 |

InChI Key |

AIRFXKQYGBZNKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C#N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methoxynicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl cyanide and 4-methoxypyridine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-4-methoxynicotinonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Cyclopropoxy-4-methoxynicotinonitrile with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and synthesis protocols from Molecules (2015):

Notes:

- *Molecular weight calculated based on formula.

- Prices sourced from the 2017 catalog ; synthetic protocols for analogs involve refluxing chlorobenzene and K₂CO₃ for nitro-phenoxy intermediates .

Key Comparative Insights:

Substituent Effects: Cyclopropoxy vs. tert-Butyl Esters: Compounds with tert-butyl groups (e.g., HB676 and HB677) exhibit higher molecular weights (>225 g/mol) and steric hindrance, which may reduce cellular permeability compared to the cyclopropoxy analog .

Synthetic Accessibility: The synthesis of nitro-phenoxy picolinamide derivatives (e.g., compound 7 in Molecules (2015)) involves prolonged refluxing (~30 h) in chlorobenzene . Similar methods could apply to this compound, substituting 2-fluoro-4-nitrophenol with cyclopropanol derivatives.

Cost Considerations: Trimethylsilyl and tert-butyl derivatives are priced at $400/g . The cyclopropoxy analog’s cost would depend on cyclopropanol availability and reaction efficiency, likely aligning with mid-range pricing for specialty nitriles.

Functional Versatility :

- The nitrile group in all compounds enables click chemistry or conversion to carboxylic acids. The tert-butyl carbamate (HB677) offers a protected amine for targeted drug delivery, whereas the cyclopropoxy variant may prioritize stability in acidic environments .

Research Implications

- Electron-Withdrawing Effects : The nitrile and methoxy groups create an electron-deficient pyridine ring, enhancing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

- Metabolic Stability : Cyclopropoxy’s three-membered ring balances steric protection and synthetic feasibility, making it a promising alternative to bulkier substituents in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.